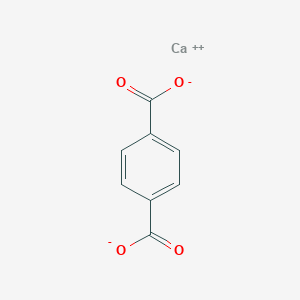
2,4-Dimethyl-1-hexene
Übersicht
Beschreibung
2,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,4-dimethyl-1-hexanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-hexene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using catalysts and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine, chlorine) can lead to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Ozone (O3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Halogens (e.g., bromine, chlorine)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: 2,4-Dimethylhexane
Substitution: Dihalogenated alkenes
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: While not directly used in biological systems, its derivatives can be employed in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the π-electrons of the double bond interact with electrophiles, leading to the formation of carbocation intermediates and subsequent product formation . The molecular targets and pathways involved depend on the specific reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Hexene: A straight-chain alkene with a double bond between the first and second carbon atoms.
2,4-Dimethyl-2-hexene: A branched alkene with a double bond between the second and third carbon atoms and two methyl groups attached to the fourth carbon atom.
4,4-Dimethyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms and two methyl groups attached to the fourth carbon atom.
Uniqueness: 2,4-Dimethyl-1-hexene is unique due to its specific branching and position of the double bond, which influences its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound in synthetic organic chemistry and industrial applications .
Eigenschaften
IUPAC Name |
2,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVDGQHNRICJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333961 | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16746-87-5 | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 2,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2,4-dimethyl-1-hexene in Hypericum triquetrifolium cultures?
A1: The identification of this compound within the essential oil of Hypericum triquetrifolium cultures is significant for several reasons.
- Comparative Analysis: The concentration of this compound varies between different culture types (fresh calli, dry calli, cell suspension) and plant parts (stem, root) [, ]. This variation offers insights into the plant's internal biosynthetic pathways and how they are influenced by different growth conditions.
Q2: How does the presence of this compound vary between different types of Hypericum triquetrifolium cultures?
A2: Research indicates significant variations in this compound concentrations depending on the type of Hypericum triquetrifolium culture:
- Dry calli derived from both stem and root cultures exhibited the highest concentrations of this compound [, ]. This suggests that the drying process might concentrate this compound, or that specific metabolic pathways are activated during callus desiccation.
- Fresh calli and cell suspension cultures generally displayed lower levels of this compound compared to dry calli [, ]. This difference could be attributed to factors like compound volatility, ongoing biosynthesis, or conversion to other compounds in these actively growing cultures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)

![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)










